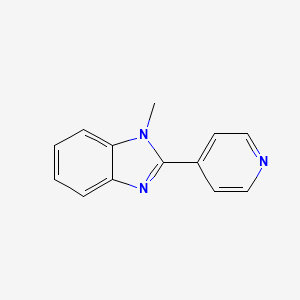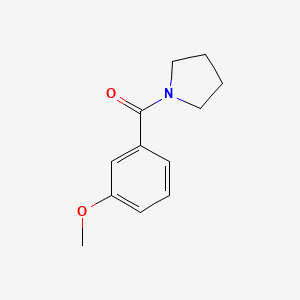![molecular formula C10H13N3O3 B6617383 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione CAS No. 1491534-59-8](/img/structure/B6617383.png)
7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione is a complex organic compound characterized by its unique structure, which includes a cyclopropane ring, a triazaspiro framework, and carbonyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione typically involves multiple steps, starting with the formation of the cyclopropane ring followed by the construction of the triazaspiro framework. Key reaction conditions include the use of strong bases and specific catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.
Major Products Formed:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Research has shown that compounds containing the triazaspiro framework can act as antagonists of integrin αLβ2, which plays a crucial role in the immune response by mediating leukocyte adhesion and migration.
Medicine: The potential medicinal applications of this compound include its use as a therapeutic agent in the treatment of inflammatory diseases and cancer. Its ability to modulate immune responses makes it a candidate for drug development.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism by which 7-cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione exerts its effects involves the interaction with specific molecular targets and pathways. For example, its role as an integrin antagonist involves binding to the αLβ2 integrin, thereby inhibiting leukocyte adhesion and migration. This mechanism is crucial in modulating the immune response and has implications for the treatment of inflammatory diseases.
Comparaison Avec Des Composés Similaires
1,3,7-Triazaspiro[4.4]nonane-2,4-dione: This compound lacks the cyclopropanecarbonyl group, resulting in different reactivity and biological activity.
7-Cyclopropanecarbonyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione (R)-enantiomer: The presence of the (R)-enantiomer can lead to different biological effects compared to the (S)-enantiomer.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to similar compounds. Its ability to modulate immune responses and act as a therapeutic agent sets it apart from other triazaspiro compounds.
Propriétés
IUPAC Name |
7-(cyclopropanecarbonyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c14-7(6-1-2-6)13-4-3-10(5-13)8(15)11-9(16)12-10/h6H,1-5H2,(H2,11,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLKDIARVLWJKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3(C2)C(=O)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(piperidin-1-yl)methyl]cyclobutan-1-amine](/img/structure/B6617326.png)

![[3-(trifluoromethyl)aziridin-2-yl]methanol](/img/structure/B6617334.png)
![N-[4-(cyanomethyl)phenyl]-2-methylbenzamide](/img/structure/B6617338.png)





![2-{[(tert-butoxy)carbonyl]amino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid](/img/structure/B6617389.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-[1-(aminomethyl)cyclobutyl]oxolan-3-ol](/img/structure/B6617406.png)
